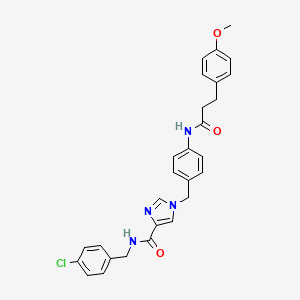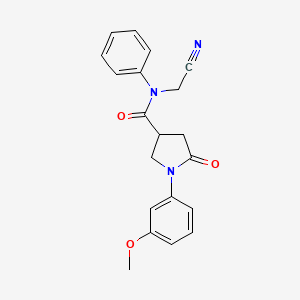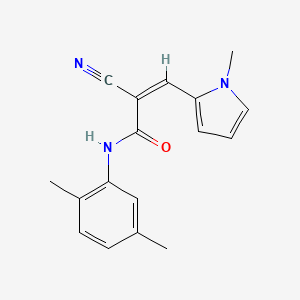
(Z)-2-Cyano-N-(2,5-dimethylphenyl)-3-(1-methylpyrrol-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Cyano-N-(2,5-dimethylphenyl)-3-(1-methylpyrrol-2-yl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DM1-α and has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
The mechanism of action of DM1-α involves the inhibition of microtubule polymerization. Microtubules are essential for cell division, and the inhibition of microtubule polymerization leads to cell cycle arrest and apoptosis. DM1-α binds to tubulin, a protein that is essential for microtubule polymerization, and prevents its polymerization, leading to cell death.
Biochemical and Physiological Effects:
DM1-α has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. DM1-α has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
DM1-α has several advantages for lab experiments. It has been extensively studied, and its mechanism of action is well understood. DM1-α is also readily available, making it easy to obtain for lab experiments. However, DM1-α has some limitations for lab experiments. It is a complex chemical compound that requires expertise in organic chemistry to synthesize. DM1-α is also toxic, making it dangerous to handle in the lab.
Future Directions
There are several future directions for the study of DM1-α. One potential direction is the development of new cancer treatments based on DM1-α. DM1-α has shown significant anti-tumor activity, and further research could lead to the development of new cancer treatments. Another potential direction is the development of new antibiotics based on DM1-α. DM1-α has shown antibacterial and antifungal properties, and further research could lead to the development of new antibiotics to combat bacterial and fungal infections.
Conclusion:
In conclusion, DM1-α is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DM1-α is a complex process that requires expertise in organic chemistry. DM1-α has been extensively studied for its potential applications in cancer treatment, as well as its antibacterial and antifungal properties. The mechanism of action of DM1-α involves the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis. DM1-α has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of DM1-α, including the development of new cancer treatments and antibiotics.
Synthesis Methods
The synthesis of DM1-α involves the reaction of 2,5-dimethylphenylhydrazine with 1-methylpyrrole-2-carboxaldehyde, followed by the reaction of the resulting product with acrylonitrile. The final product is obtained by the reaction of the intermediate product with ammonium acetate. The synthesis of DM1-α is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
DM1-α has been extensively studied for its potential applications in various fields. It has been found to have anti-tumor activity, making it a potential candidate for cancer treatment. DM1-α has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
(Z)-2-cyano-N-(2,5-dimethylphenyl)-3-(1-methylpyrrol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-6-7-13(2)16(9-12)19-17(21)14(11-18)10-15-5-4-8-20(15)3/h4-10H,1-3H3,(H,19,21)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEAFTXDGASVDG-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC=CN2C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C(=C\C2=CC=CN2C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


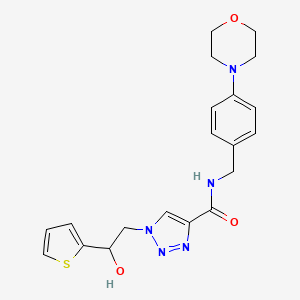
![2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl](/img/structure/B2956310.png)
![8-[2-Hydroxyethyl(methyl)amino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2956312.png)

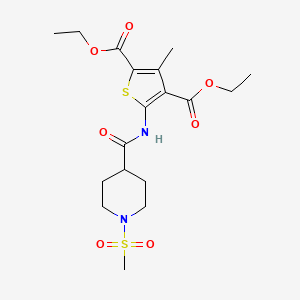

![2,5-dimethoxybenzenecarbaldehyde N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazone](/img/structure/B2956316.png)
![N-(3,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2956317.png)
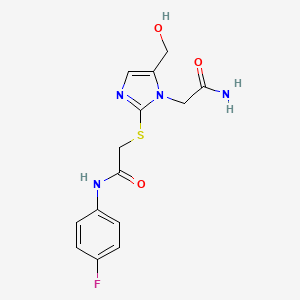
![2-[(1-Ethyl-5-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2956319.png)
![4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol](/img/structure/B2956322.png)
